
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 869722-33-8) is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The molecular formula of this compound is . It features a fluorine atom at the 6-position and a carboxylic acid group at the 4-position of the tetrahydroquinoline structure. The compound has been synthesized through various methods and is noted for its potential therapeutic applications.
Antibacterial Activity
In Vitro Studies
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus (S. aureus) | 64 |
Escherichia coli (E. coli) | 128 |
Bacillus subtilis (B. subtilis) | >256 |
Methicillin-resistant S. aureus (MRSA) | >256 |
Pseudomonas aeruginosa (P. aeruginosa) | >256 |
The compound demonstrated significant activity against S. aureus with an MIC of 64 μg/mL, which is promising compared to standard antibiotics like ampicillin and gentamicin . However, it exhibited weak activity against Gram-negative bacteria such as E. coli and P. aeruginosa .
Structure-Activity Relationship
The antibacterial efficacy of the compound appears to be influenced by structural modifications. Compounds with longer side chains showed enhanced activity against S. aureus and E. coli, suggesting that both the length and flexibility of substituents play crucial roles in their biological effectiveness .
Antiviral Activity
In addition to antibacterial properties, preliminary studies indicate potential antiviral activities against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structural characteristics may contribute to its ability to inhibit viral replication, although more extensive studies are required to confirm these effects .
Cytotoxicity
Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that this compound exhibits low cytotoxicity with IC50 values comparable to those of established antibiotics . This suggests a favorable safety profile for further development as an antibacterial agent.
Case Studies
Case Study 1: Antibacterial Evaluation
A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of tetrahydroquinoline compounds. Among them, this compound showed promising results against S. aureus and E. coli. The study highlighted the importance of chemical modifications in enhancing antibacterial properties and suggested pathways for future research into more potent derivatives .
Case Study 2: Antiviral Potential
Another study explored the antiviral potential of tetrahydroquinoline derivatives against coronaviruses. Although not extensively studied for this specific compound yet, initial findings suggest that similar structures may inhibit viral entry or replication mechanisms . This opens avenues for developing antiviral therapies based on this scaffold.
Wissenschaftliche Forschungsanwendungen
Nitric Oxide Synthase Inhibition
One of the significant applications of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its role as an inhibitor of nitric oxide synthase (nNOS). Studies have demonstrated that derivatives of this compound exhibit selective inhibition of nNOS over other isoforms such as endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, certain analogues showed submicromolar activity against nNOS, indicating their potential as therapeutic agents in conditions where modulation of nitric oxide production is beneficial, such as neurodegenerative diseases and cardiovascular disorders .
Antimicrobial Activity
Research has indicated that compounds within the tetrahydroquinoline series possess antimicrobial properties. The presence of the fluorine atom in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various bacterial strains. This property makes them candidates for further development as antibiotics or antifungal agents .
Anticancer Properties
In preliminary studies, some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Compounds related to this compound are being investigated for their ability to target specific cancer types, making them valuable in oncology research .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications at various positions on the quinoline ring. This flexibility enables researchers to create a library of derivatives tailored for specific biological activities.
Table 1: Summary of Synthesis Methods
Method | Description | Yield |
---|---|---|
Alkylation | Nucleophilic substitution using chloroalkylamine salts | Moderate |
Reduction | Reduction of amides to corresponding amines | High |
Coupling | Reaction with thiophene derivatives | Variable |
Case Study 1: nNOS Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their potency against nNOS. Compound 35 was identified as one of the most selective inhibitors with an IC50 value significantly lower than that of its counterparts .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of tetrahydroquinoline derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus. The study concluded that modifications to the carboxylic acid group could enhance activity against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYWRFHOWZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660456 | |
Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869722-33-8 | |
Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.